molecular formula C13H18N2O2 B1395205 N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1220019-90-8

N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B1395205
CAS No.: 1220019-90-8
M. Wt: 234.29 g/mol
InChI Key: PYBIMWSJFKKMNK-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide: is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a tetrahydro-2H-pyran-4-carboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of 3-amino-2-methylphenylamine with tetrahydro-2H-pyran-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
  • N-(4-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide

Comparison: N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the specific positioning of the amino and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-11(14)3-2-4-12(9)15-13(16)10-5-7-17-8-6-10/h2-4,10H,5-8,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBIMWSJFKKMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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